N-[3-(4-tert-butylbenzoyl)phenyl]-1-methyl-3-piperidinecarboxamide
Overview
Description
N-[3-(4-tert-butylbenzoyl)phenyl]-1-methyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H30N2O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.230728204 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures have been synthesized and characterized through various techniques including X-ray diffraction, NMR, and LCMS. These studies often aim to explore the chemical properties, stability, and potential applications of these compounds in different fields such as material science and pharmacology. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized, highlighting the detailed process of synthesis and the importance of structural analysis in understanding compound properties (Sanjeevarayappa et al., 2015).
Biological Evaluation
Some related compounds have been evaluated for their biological activities, such as antibacterial and anthelmintic activities. This type of research is crucial for discovering new drugs and therapeutic agents. For instance, the aforementioned tert-butyl compound exhibited poor antibacterial and moderate anthelmintic activity, demonstrating the potential for these compounds in medical research (Sanjeevarayappa et al., 2015).
Potential as Central Nervous System Agents
Research into the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] suggests potential applications of related compounds as central nervous system agents. These studies are foundational in developing new treatments for neurological disorders, showcasing the therapeutic potential of structurally related compounds (Bauer et al., 1976).
Inhibition of Pyruvate Dehydrogenase Kinase
Compounds such as N'-methyl-N-(4-tert-butyl-1,2,5,6-tetrahydropyridine)thiourea have been explored as inhibitors of pyruvate dehydrogenase kinase (PDHK). This research is significant for understanding metabolic diseases and developing treatments that target metabolic pathways (Aicher et al., 2000).
Material Science Applications
Research also extends into materials science, where related compounds are utilized in the synthesis and development of new polymers and materials with unique properties, such as high thermal stability and solubility in various solvents. For example, synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrate the application of these compounds in creating new materials (Hsiao et al., 2000).
Properties
IUPAC Name |
N-[3-(4-tert-butylbenzoyl)phenyl]-1-methylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-24(2,3)20-12-10-17(11-13-20)22(27)18-7-5-9-21(15-18)25-23(28)19-8-6-14-26(4)16-19/h5,7,9-13,15,19H,6,8,14,16H2,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJQRJOPJBUQCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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